
n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group, a methylcarbamothioyl group, and an amino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, nucleophiles.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzoic Acid: Lacks the methylcarbamothioyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
5-Aminosalicylic Acid: Contains an amino group but lacks the methylcarbamothioyl group, which may affect its binding properties and mechanism of action.
3-Hydroxy-4-methoxybenzoic Acid: Contains a methoxy group instead of the amino and methylcarbamothioyl groups, leading to different chemical and biological properties.
Uniqueness
3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of both the hydroxy and methylcarbamothioyl groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C9H10N2O3S |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
3-hydroxy-5-(methylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15) |
InChI-Schlüssel |
ZMZDKHCLDXKEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


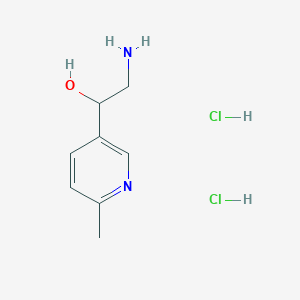
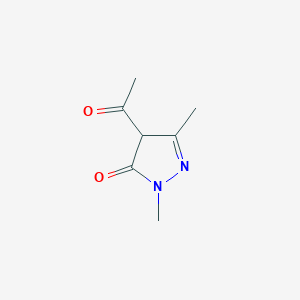
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
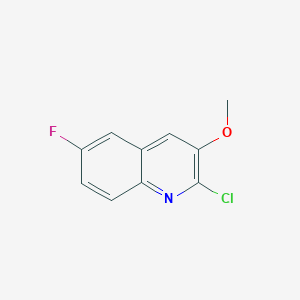
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
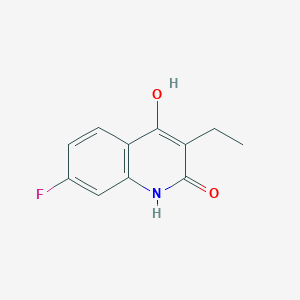
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
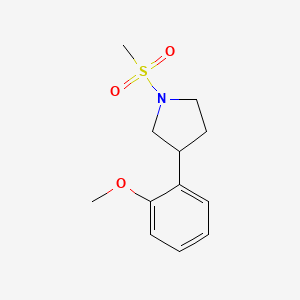
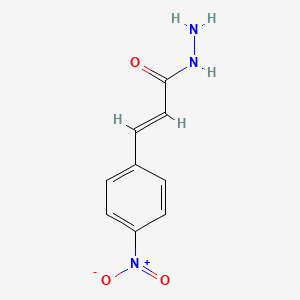
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
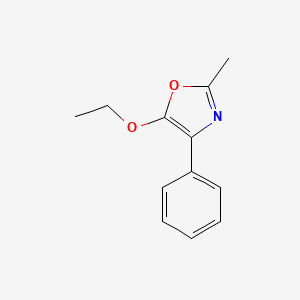

![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)

